molecular formula C20H25N5O3S B14996070 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B14996070
M. Wt: 415.5 g/mol
InChI Key: NRQZUXAUKRDEDA-UHFFFAOYSA-N
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Description

2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of indole, triazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s indole and triazole moieties make it a potential candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on various biological targets.

Medicine

Medically, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the triazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler compound with a similar acetamide group but lacking the indole and triazole moieties.

    Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and overall structure.

    1,2,4-Triazole: A basic triazole compound that forms the core of the triazole ring in the target compound.

Uniqueness

The uniqueness of 2-{[5-(1H-INDOL-3-YL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its combination of indole, triazole, and acetamide moieties

Properties

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H25N5O3S/c1-27-10-8-25-19(16-12-21-17-7-3-2-6-15(16)17)23-24-20(25)29-13-18(26)22-11-14-5-4-9-28-14/h2-3,6-7,12,14,21H,4-5,8-11,13H2,1H3,(H,22,26)

InChI Key

NRQZUXAUKRDEDA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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